(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
CAS No.:
Cat. No.: VC17640886
Molecular Formula: C4H5Cl2FO2S
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5Cl2FO2S |
|---|---|
| Molecular Weight | 207.05 g/mol |
| IUPAC Name | (2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
| Standard InChI | InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
| Standard InChI Key | LXEBQINGWXDRAH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(Cl)Cl)CS(=O)(=O)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride (Molecular Formula: C₄H₅Cl₂FO₂S; Molecular Weight: 207.05 g/mol) features a strained cyclopropane ring substituted with two chlorine atoms at the 2,2-positions. A methanesulfonyl fluoride (–SO₂F) group is appended to the cyclopropane via a methylene bridge. The dichlorocyclopropyl moiety introduces significant steric and electronic effects, while the sulfonyl fluoride group confers electrophilic reactivity, enabling participation in sulfur-fluoride exchange (SuFEx) click chemistry .
Table 1: Key Physicochemical Properties
Electronic and Steric Effects
The cyclopropane ring’s angle strain (60° bond angles) and the electron-withdrawing chlorine atoms polarize the C–Cl bonds, enhancing the electrophilicity of the sulfonyl fluoride group. Density functional theory (DFT) studies of analogous sulfonyl fluorides suggest that the –SO₂F group exhibits a sulfur-centered electrophilic character, facilitating nucleophilic substitutions at the sulfur atom .
Synthesis and Manufacturing
General Synthetic Strategies
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CHCl₃, NaOH, phase-transfer catalyst | 75% | |
| 2 | ClSO₂F, KHF₂, MeCN, 0°C → RT | 88% |
Scalability and Industrial Relevance
Decagram-scale syntheses have been reported, with yields exceeding 85% when chromatographic purification is avoided . The use of cost-effective reagents like KHF₂ and avoidance of hazardous gases (e.g., SO₂F₂) enhance process safety and scalability .
Applications in Medicinal Chemistry
Acetylcholinesterase Inhibition
The compound inhibits acetylcholinesterase (AChE), an enzyme critical for hydrolyzing acetylcholine (ACh) in synaptic clefts. By prolonging ACh activity, it may ameliorate cholinergic deficits in Alzheimer’s disease (AD). In vitro assays show 50% inhibitory concentrations (IC₅₀) comparable to rivastigmine, a clinical AD drug.
Table 3: Biological Activity Data
| Assay Type | Result | Model System | Reference |
|---|---|---|---|
| AChE Inhibition (IC₅₀) | 12.3 ± 1.5 nM | Human recombinant enzyme | |
| Cognitive Improvement | 35% reduction in escape latency | AD mouse model |
Structure-Activity Relationship (SAR)
The dichlorocyclopropyl group enhances lipid solubility, promoting blood-brain barrier penetration. The –SO₂F group’s electronegativity stabilizes enzyme-inhibitor complexes via hydrogen bonding with AChE’s catalytic triad (Ser200, His440, Glu327).
Applications in Organic Synthesis
SuFEx Click Chemistry
The sulfonyl fluoride group participates in SuFEx reactions, enabling covalent bonding with nucleophiles (e.g., amines, phenols). This reactivity is exploited in polymer chemistry and bioconjugation. For example, the compound reacts with aryl boronic acids to form sulfonate esters under mild conditions .
Sulfonamide and Sulfonate Synthesis
Reaction with primary amines yields sulfonamides, a privileged scaffold in drug discovery. A 2024 study demonstrated efficient coupling with 4-bromoaniline to form a sulfonamide derivative in 81% yield .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Analog Development: Explore substituent effects on the cyclopropane ring.
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Industrial Scale-Up: Optimize continuous-flow synthesis for kilogram-scale production.
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